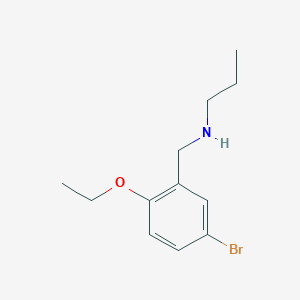

N-(5-bromo-2-ethoxybenzyl)-N-propylamine

Description

Historical Context and Discovery

N-(5-bromo-2-ethoxybenzyl)-N-propylamine represents a member of the substituted benzylamine family that has been systematically studied since the early 21st century. According to chemical database records, this specific compound was first characterized and documented in 2005, with its most recent structural and property updates occurring in 2025. The compound emerged during a period of intense research into halogenated aromatic amines, driven by their potential applications in pharmaceutical chemistry and materials science.

The development of this compound occurred within the broader context of benzylamine research, which gained significant momentum following advances in palladium-catalyzed cross-coupling methodologies. The specific substitution pattern of 5-bromo-2-ethoxy-benzyl represents a strategic combination of functional groups that provide both synthetic versatility and electronic modulation of the aromatic system. The inclusion of bromine at the 5-position enables participation in various metal-catalyzed coupling reactions, while the ethoxy group at the 2-position provides electronic stabilization and influences the compound's solubility characteristics.

The systematic exploration of N-propylamine derivatives has been particularly significant in the development of structure-activity relationships within pharmaceutical research. The propyl chain length represents an optimal balance between lipophilicity and molecular size, making compounds of this type valuable intermediates in drug discovery programs. Historical research into similar benzylamine structures has demonstrated their importance as scaffolds for developing biologically active molecules, particularly in neuroscience and oncology applications.

Nomenclature and Chemical Identity

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry guidelines, with the official designation being N-[(5-bromo-2-ethoxyphenyl)methyl]propan-1-amine. This naming convention precisely describes the molecular architecture, indicating the attachment of a propan-1-amine group to the methyl carbon of a substituted benzyl system. The compound is also recognized by several synonymous names, including N-(5-bromo-2-ethoxybenzyl)propan-1-amine and various research chemical identifiers such as STK513132 and AKOS001482130.

The molecular identity of this compound is definitively established through multiple chemical identifiers. The molecular formula C12H18BrNO indicates the presence of twelve carbon atoms, eighteen hydrogen atoms, one bromine atom, one nitrogen atom, and one oxygen atom, resulting in a molecular weight of 272.18 grams per mole. The compound's structural uniqueness is captured in its International Chemical Identifier string: InChI=1S/C12H18BrNO/c1-3-7-14-9-10-8-11(13)5-6-12(10)15-4-2/h5-6,8,14H,3-4,7,9H2,1-2H3.

The simplified molecular-input line-entry system representation, CCCNCC1=C(C=CC(=C1)Br)OCC, provides a linear notation that unambiguously describes the compound's connectivity pattern. This representation clearly shows the propyl chain (CCC) connected to nitrogen, which is further bonded to the methyl carbon of the substituted benzene ring bearing both bromine and ethoxy substituents.

Position in Chemical Classification Systems

This compound occupies a distinctive position within multiple chemical classification frameworks, primarily as a substituted benzylamine derivative. The compound belongs to the broader class of aromatic amines, specifically those containing halogenated aromatic systems coupled with aliphatic amine functionalities. Within the systematic classification of organic compounds, it represents a secondary amine where one substituent is an aromatic benzyl group and the other is an aliphatic propyl chain.

The compound shares structural similarities with other documented benzylamine derivatives found in chemical databases. For instance, the closely related N-(5-bromo-2-ethoxy-3-methoxybenzyl)propan-2-amine features an additional methoxy group and an isopropyl instead of propyl substitution, highlighting the systematic variations possible within this chemical family. Another related structure, N-(5-bromo-2-ethoxybenzyl)-N-methyl-1,3-propanediamine, demonstrates how the basic scaffold can be modified to incorporate additional amine functionalities.

From a functional group perspective, the compound exemplifies the combination of electron-withdrawing and electron-donating substituents on an aromatic ring. The bromine atom at the 5-position serves as a strong electron-withdrawing group through both inductive and resonance effects, while the ethoxy group at the 2-position acts as an electron-donating substituent through resonance. This electronic arrangement creates a unique reactivity profile that distinguishes it from simpler benzylamine derivatives.

The compound's classification extends to its potential role in synthetic chemistry, where it can be categorized as both a synthetic intermediate and a potential pharmacophore. The presence of the bromine atom makes it particularly valuable as a substrate for cross-coupling reactions, positioning it within the important class of organohalide coupling partners. Recent advances in palladium-catalyzed methodologies have demonstrated the utility of similar brominated benzylamines in Suzuki-Miyaura cross-coupling reactions, where they serve as electrophilic partners.

Research Significance in Organic Chemistry

The research significance of this compound extends across multiple domains of organic chemistry, particularly in synthetic methodology development and pharmaceutical chemistry. The compound represents an important class of functionalized benzylamines that have gained considerable attention due to their versatility as synthetic building blocks and their potential biological activities. The unique substitution pattern provides multiple sites for chemical modification, making it a valuable scaffold for structure-activity relationship studies.

In the context of modern synthetic chemistry, compounds of this type have become increasingly important as substrates for metal-catalyzed cross-coupling reactions. The presence of the bromine substituent makes it an excellent candidate for Suzuki-Miyaura cross-coupling reactions, which have been shown to be highly effective for creating carbon-carbon bonds between benzyl bromides and various organoboron compounds. Research has demonstrated that benzylic bromides, particularly those containing electron-withdrawing substituents like the 5-bromo group in this compound, can undergo efficient cross-coupling under optimized conditions using palladium catalysts with appropriate ligands.

The compound's significance extends to pharmaceutical research, where substituted benzylamines serve as important intermediates in drug synthesis. The structural motif represented by this compound appears in various medicinal chemistry contexts, particularly in the development of compounds targeting central nervous system disorders and metabolic diseases. The combination of the aromatic bromide and the aliphatic amine provides opportunities for both nucleophilic substitution and cross-coupling chemistry, enabling the construction of diverse molecular libraries for biological screening.

Recent developments in automated organic synthesis have highlighted the importance of compounds like this compound in high-throughput chemistry applications. The reliable reactivity patterns of brominated benzylamines make them suitable candidates for robotic synthesis platforms, where consistency and predictability are essential for successful automated processes. The compound's stability and well-defined reactivity profile contribute to its utility in such applications.

Furthermore, the research significance of this compound is amplified by its role in advancing our understanding of electronic effects in aromatic systems. The specific substitution pattern provides an excellent model system for studying the interplay between electron-withdrawing and electron-donating groups on aromatic reactivity. This fundamental understanding contributes to the rational design of new synthetic methodologies and the prediction of reaction outcomes in related systems.

Properties

Molecular Formula |

C12H18BrNO |

|---|---|

Molecular Weight |

272.18 g/mol |

IUPAC Name |

N-[(5-bromo-2-ethoxyphenyl)methyl]propan-1-amine |

InChI |

InChI=1S/C12H18BrNO/c1-3-7-14-9-10-8-11(13)5-6-12(10)15-4-2/h5-6,8,14H,3-4,7,9H2,1-2H3 |

InChI Key |

NWYSHQNBYMZOQQ-UHFFFAOYSA-N |

SMILES |

CCCNCC1=C(C=CC(=C1)Br)OCC |

Canonical SMILES |

CCCNCC1=C(C=CC(=C1)Br)OCC |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that compounds similar to N-(5-bromo-2-ethoxybenzyl)-N-propylamine exhibit significant anticancer properties. For example, studies on derivatives of similar structures have shown promising anti-proliferative activity against human cancer cell lines, including those associated with head and neck squamous cell carcinoma (HNSCC) . These compounds often target specific molecular pathways involved in cancer progression, such as the epidermal growth factor receptor (EGFR) signaling pathway, which is frequently overexpressed in various cancers.

Neuropharmacology

The compound's structural features suggest potential neuropharmacological applications. Similar amines have been investigated for their anticonvulsant properties, demonstrating effectiveness in various seizure models . The ability to modify the amine group can lead to enhanced selectivity and potency against neurological disorders.

Synthesis and Derivative Development

The synthesis of this compound involves several steps that can be optimized for yield and purity. The compound can serve as a precursor for synthesizing various derivatives with tailored biological activities. For instance, modifications at the aromatic ring or the alkyl chain can significantly influence the pharmacological profile of the resulting compounds .

Material Science Applications

Polymer Chemistry

In material science, this compound can be utilized in the development of functional polymers. Its ability to act as a coupling agent or a cross-linker in polymer matrices can enhance the mechanical properties and thermal stability of materials . Such applications are critical in producing advanced materials for electronics, coatings, and biomedical devices.

Case Study 1: Anticancer Compound Development

A study synthesized several derivatives based on structures similar to this compound and evaluated their anticancer activities against various cell lines. Results indicated that certain modifications led to compounds with over seven-fold selectivity for specific cancer types, showcasing the importance of structural diversity in drug design .

Case Study 2: Neuropharmacological Screening

In a preclinical study, derivatives of this compound were tested for anticonvulsant activity using established animal models. The results highlighted several candidates that exhibited significant protective effects against induced seizures, paving the way for further development into therapeutic agents for epilepsy .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Benzylamines

a) N-Benzyl-N-propylamine (Unsubstituted)

- Structure : Lacks bromo and ethoxy groups.

- Properties :

b) N-(4-Chlorobenzyl)-N-propylamine

- Structure : Chlorine substituent at the 4-position.

- Properties :

c) N-(5-Bromo-2-methoxybenzyl)-N-propylamine

- Hypothetical Analog : Methoxy instead of ethoxy at the 2-position.

- Properties: Methoxy’s smaller size reduces steric hindrance but maintains electron-donating effects. Ethoxy’s longer chain in the target compound may enhance solubility in non-polar solvents .

Alkylamine Variations

a) n-Propylamine (C₃H₉N)

- Structure : Primary amine with a linear propyl chain.

- Properties :

b) Isopropylamine (C₃H₉N)

Physicochemical Properties

Electronic Effects

Thermodynamic and Spectral Data

Q & A

Q. What are the established synthetic routes for N-(5-bromo-2-ethoxybenzyl)-N-propylamine, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or reductive amination. For example:

- React 5-bromo-2-ethoxybenzyl bromide with n-propylamine under nitrogen protection, using triethylamine (Et₃N) as a base in anhydrous tetrahydrofuran (THF) at 0–25°C.

- Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity via HPLC (>98%) .

- For scale-up, optimize reaction time and temperature using in situ FTIR monitoring to track intermediate formation .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- Structural Confirmation : Use ¹H/¹³C NMR (δ ~3.4 ppm for ethoxy group; δ ~4.2 ppm for benzyl-CH₂-N) and high-resolution mass spectrometry (HRMS) .

- Purity Assessment : Employ reverse-phase HPLC with UV detection (λ = 254 nm) and gas chromatography-mass spectrometry (GC-MS) for volatile impurities .

- Crystallography : Single-crystal X-ray diffraction (e.g., SHELX programs ) to resolve stereochemical ambiguities.

Q. How does the bromo-ethoxy substituent influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer :

- The electron-withdrawing bromo group enhances electrophilicity at the benzyl position, facilitating reactions with amines or thiols.

- Ethoxy groups stabilize intermediates via resonance, as shown in kinetic studies comparing reaction rates with methoxy or chloro analogues .

- Monitor substituent effects via Hammett plots using para-substituted benzyl derivatives .

Advanced Research Questions

Q. What catalytic systems enhance the efficiency of this compound in cross-coupling reactions?

- Methodological Answer :

- Palladium Catalysis : Use Pd(OAc)₂/XPhos in toluene at 80°C for Suzuki-Miyaura couplings with arylboronic acids (yields >85%) .

- Copper-Mediated Amination : Optimize with CuI/L-proline ligand in DMSO to couple with aryl halides (turnover number >50) .

- Zeolite Catalysis : Study Bronsted acid sites in H-ZSM-5 for C–N bond activation via in situ FTIR (peaks at 3287 cm⁻¹ for NH bending) .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Perform density functional theory (DFT) calculations (B3LYP/6-311+G*) to map electrostatic potentials and identify nucleophilic/electrophilic regions .

- Dock the compound into protein active sites (e.g., cytochrome P450) using AutoDock Vina, focusing on hydrophobic pockets near the bromo-ethoxy moiety .

- Validate predictions with experimental IC₅₀ values from enzyme inhibition assays .

Q. What strategies resolve contradictions in reported reaction yields for this compound derivatives?

- Methodological Answer :

- Parameter Screening : Systematically vary solvents (e.g., DMF vs. THF), bases (Et₃N vs. K₂CO₃), and temperatures using design-of-experiments (DoE) software .

- Side-Reaction Analysis : Use LC-MS to detect byproducts (e.g., dehalogenation or ethoxy cleavage) under harsh conditions .

- Reproducibility Checks : Cross-validate results with independent labs using identical batches of starting materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.